4-methoxyphenyl cyclopentanecarboxylate
Description
4-Methoxyphenyl cyclopentanecarboxylate is an ester derivative of cyclopentanecarboxylic acid, where the ester group is a 4-methoxyphenyl moiety. This compound is characterized by a cyclopentane ring fused to a carboxylate ester, with a methoxy (-OCH₃) substituent at the para position of the aromatic ring. The methoxy group is electron-donating, which influences the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-8-12(9-7-11)16-13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
ORMAVLLFHICVKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be achieved through several methods:
Synthetic Routes: One common method involves the esterification of cyclopentanecarboxylic acid with 4-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrially, the compound can be produced through the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with 4-methoxyphenol. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
4-methoxyphenyl cyclopentanecarboxylate undergoes various chemical reactions:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
4-methoxyphenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Substituent Effects on Electronic and Photophysical Properties
The electron-donating methoxy group in this compound contrasts with electron-withdrawing groups (e.g., chloro, fluoro) or non-substituted aryl esters. Evidence from quinazoline derivatives (Figure 1) demonstrates that methoxy substituents induce red shifts in emission spectra due to enhanced intramolecular charge transfer (ICT) and π-electron delocalization . For example:
- 4-Methoxyphenyl-substituted quinazoline (6l) : Exhibited a red-shifted emission maximum (λem) compared to chloro- or fluoro-substituted analogs, attributed to stronger ICT effects .
- Chlorophenyl-substituted analogs : Showed reduced emission intensity and blue shifts due to electron-withdrawing effects .
While these findings pertain to quinazolines, similar trends likely apply to cyclopentanecarboxylates, where the methoxy group could enhance solubility in polar solvents (e.g., DMF) and stabilize charge-separated states during reactions.
Data Table: Key Properties of Cyclopentanecarboxylate Derivatives
Research Findings and Limitations
- Photophysical Behavior : Methoxy groups enhance red shifts in emission spectra, but direct data on cyclopentanecarboxylates are inferred from quinazoline studies .
- Synthetic Utility : Patents highlight the role of substituents in determining reaction pathways and yields, though 4-methoxyphenyl derivatives are underrepresented in the literature .
- Safety Data : Current safety guidelines are extrapolated from methyl ester analogs; specific studies on 4-methoxyphenyl variants are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
